(6-Chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone
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Description
(6-Chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone , also known as CDA , is a novel organic compound. It exhibits interesting properties and potential applications in optoelectronics and nonlinear optics . Let’s explore further.
Synthesis Analysis
CDA is synthesized via the reflux method. Single crystals of CDA are grown using the slow evaporation technique, and its crystal structure is elucidated through single crystal X-ray diffraction . Other related compounds include (6-Chlorpyridin-3-yl)methanol , (6-chloropyridin-2-yl)methanamine , and (6-chloropyridin-3-yl) (cyclopropyl)methanamine; oxalic acid .
Molecular Structure Analysis
The molecular geometry of CDA is predicted using density functional theory (DFT) calculations. Electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) are also studied .
Physical and Chemical Properties Analysis
- Optical Transparency : CDA shows transparency at a cut-off wavelength of 355 nm .
- Thermal Behavior : Thermal stability is assessed through thermogravimetric analysis (TGA) and differential thermal analysis (DTA) .
- Dielectric Properties : Dielectric constant (ε), dielectric loss (tan δ), and AC conductivity are studied as functions of frequency and temperature .
- Nonlinear Optical Properties : CDA exhibits second harmonic generation (SHG) efficiency greater than that of KDP crystal. It also displays significant two-photon absorption and nonlinear refraction .
Mechanism of Action
CDA’s mechanism of action depends on its intended application. As an organic nonlinear optical (NLO) material, it likely interacts with light, exhibiting properties such as two-photon absorption, nonlinear refraction, and optical limiting . Further studies are needed to elucidate its precise mechanisms.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c19-16-4-1-12(10-21-16)18(24)23-7-5-11(6-8-23)17-14-3-2-13(20)9-15(14)25-22-17/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOJMHUIYSWSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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